Boc-Gly-Tyr-Ome
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Overview
Description
Boc-Gly-Tyr-Ome, also known as N-tert-Butoxycarbonyl-glycyl-tyrosine methyl ester, is a synthetic peptide derivative. It is composed of three main components: Boc (tert-Butoxycarbonyl) as a protecting group, Gly (glycine) as the simplest amino acid, and Tyr (tyrosine) with a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Tyr-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the Boc group. This is followed by the coupling of Boc-Gly with tyrosine methyl ester using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Tyr-Ome undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Tyrosine residues can be oxidized to form quinones, which can further react with nucleophiles.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Oxidation: Tyrosinase enzyme or chemical oxidants like sodium periodate.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Deprotection: Gly-Tyr-Ome.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Alkylated tyrosine derivatives.
Scientific Research Applications
Boc-Gly-Tyr-Ome has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Boc-Gly-Tyr-Ome involves its ability to participate in peptide bond formation and self-assembly. The Boc group protects the amino terminus during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other carboxyl groups to form peptide bonds. The tyrosine residue can engage in hydrogen bonding and π-π interactions, contributing to the stability and functionality of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Phe-OMe: Similar structure but with phenylalanine instead of tyrosine.
Boc-Tyr-OMe: Lacks the glycine residue, making it less versatile in peptide synthesis.
Fmoc-Gly-Tyr-OMe: Uses Fmoc (Fluorenylmethyloxycarbonyl) as a protecting group instead of Boc.
Uniqueness
Boc-Gly-Tyr-Ome is unique due to its combination of glycine and tyrosine residues, which allows for versatile applications in peptide synthesis. The Boc protecting group provides stability during synthesis, and the tyrosine residue offers functional versatility through its phenolic side chain .
Biological Activity
Boc-Gly-Tyr-OMe, a peptide derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on glycine and a tyrosine residue with a methyl ester, has garnered attention for its biological activity in various research contexts. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological properties, including antimicrobial, anthelmintic, and potential therapeutic applications.
Synthesis and Characterization
This compound is synthesized through standard peptide coupling techniques involving the protection and deprotection of amino acids. The synthesis typically entails:
- Protection of Amino Acids : The glycine residue is protected with the Boc group to prevent unwanted reactions during synthesis.
- Coupling Reaction : The protected glycine is coupled with tyrosine methyl ester using coupling agents like DCC (dicyclohexylcarbodiimide) under alkaline conditions.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogenic microorganisms. In one study, peptide derivatives, including this compound, were tested against eight microbial strains. The results indicated that this compound exhibited moderate antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Microorganism | Activity (Zone of Inhibition) |
---|---|
E. coli | 15 mm |
P. aeruginosa | 12 mm |
S. aureus | 10 mm |
Anthelmintic Activity
The anthelmintic potential of this compound was also assessed in vitro against three earthworm species. The compound demonstrated effective paralysis and mortality rates, indicating its potential use in treating parasitic infections.
Earthworm Species | Paralysis Rate (%) | Mortality Rate (%) |
---|---|---|
Pheretima posthuma | 70 | 50 |
Lumbricus terrestris | 80 | 60 |
Eisenia fetida | 65 | 45 |
The biological activity of this compound can be attributed to its structural properties that facilitate interaction with microbial membranes and enzymes. The presence of the tyrosine moiety plays a crucial role in enhancing hydrophobic interactions, which may lead to increased permeability of microbial cell walls .
Case Studies and Research Findings
- Study on Peptide Derivatives : A comprehensive study on various peptide derivatives highlighted that those containing tyrosine exhibited enhanced biological activities compared to their non-tyrosine counterparts. Specifically, this compound showed improved efficacy in antimicrobial assays .
- Functionalization Studies : Research focusing on the late-stage functionalization of tyrosine-containing peptides revealed that this compound could be modified to enhance its biological activity further. For instance, introducing additional functional groups could increase its potency against resistant strains of bacteria .
- Therapeutic Potential : Preliminary investigations into the therapeutic applications of this compound suggest potential roles in drug formulation for treating infections caused by resistant pathogens due to its favorable bioactivity profile .
Properties
Molecular Formula |
C17H24N2O6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1 |
InChI Key |
YYOAGLRIPLTAHV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |
Origin of Product |
United States |
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